REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:11](O)[CH2:12][OH:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]1[O:13][CH2:12][CH2:11][O:5]1
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Name
|
|
Quantity
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15.4 mL
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Type
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reactant
|
Smiles
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FC1=C(C=O)C=CC(=C1)F
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Name
|
|
Quantity
|
23.2 mL
|
Type
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reactant
|
Smiles
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C(CO)O
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Name
|
|
Quantity
|
0.53 g
|
Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux during 5 hrs (Dean-Stark trap)
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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it was cooled
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Type
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ADDITION
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Details
|
poured onto ice
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Type
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CUSTOM
|
Details
|
The organic layer was separated off
|
Type
|
WASH
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Details
|
washed with 10% KHCO3-solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |